Cas no 84352-65-8 (5-Methyl-1,3,4-thiadiazol-2-ol)

5-Methyl-1,3,4-thiadiazol-2-ol structure
84352-65-8 structure
Nome del prodotto:5-Methyl-1,3,4-thiadiazol-2-ol
Numero CAS:84352-65-8
MF:C3H4N2OS
MW:116.141658782959
MDL:MFCD22207953
CID:667314
PubChem ID:12816274

5-Methyl-1,3,4-thiadiazol-2-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3,4-Thiadiazol-2(3H)-one, 5-methyl-
    • 5-METHYL-1,3,4-THIADIAZOL-2-OL
    • 5-Methyl-3H-[1,3,4]thiadiazol-2-one
    • 5-methyl-3H-1,3,4-thiadiazol-2-one
    • 5-Methyl-1,3,4-thiadiazol-2(3H)-one
    • 5-Methyl-1,3,4-thiadiazol-2(3H)-one (ACI)
    • 5-Methyl-[1,3,4]thiadiazol-2-ol
    • CS-0152718
    • Z1238571569
    • MFCD18917076
    • AS-46701
    • FGLWYEULLSTVMA-UHFFFAOYSA-N
    • AKOS030240540
    • DB-155440
    • 5-methyl-3H-[1.3.4]thiadiazol-2-one
    • 5-Methyl-1,3,4-thiadiazol-2-ol, AldrichCPR
    • E10313
    • 84352-65-8
    • EN300-173415
    • SCHEMBL791463
    • AKOS015959698
    • 1,3,4-thiadiazol-2-ol, 5-methyl-
    • DTXSID80510617
    • ALBB-016548
    • 5-Methyl-1,3,4-thiadiazol-2-ol
    • MDL: MFCD22207953
    • Inchi: 1S/C3H4N2OS/c1-2-4-5-3(6)7-2/h1H3,(H,5,6)
    • Chiave InChI: FGLWYEULLSTVMA-UHFFFAOYSA-N
    • Sorrisi: O=C1NN=C(C)S1

Proprietà calcolate

  • Massa esatta: 116.00443393g/mol
  • Massa monoisotopica: 116.00443393g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 7
  • Conta legami ruotabili: 0
  • Complessità: 131
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.3
  • Superficie polare topologica: 66.8Ų

Proprietà sperimentali

  • Densità: 1.60±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 102 ºC (methanol )
  • Solubilità: Leggermente solubile (4,3 g/l) (25°C),

5-Methyl-1,3,4-thiadiazol-2-ol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-173415-2.5g
5-methyl-1,3,4-thiadiazol-2-ol
84352-65-8 95%
2.5g
$352.0 2023-09-20
TRC
M336475-1000mg
5-Methyl-1,3,4-thiadiazol-2-ol
84352-65-8
1g
$442.00 2023-05-17
Enamine
EN300-173415-1.0g
5-methyl-1,3,4-thiadiazol-2-ol
84352-65-8 95%
1g
$185.0 2023-05-03
Enamine
EN300-173415-0.5g
5-methyl-1,3,4-thiadiazol-2-ol
84352-65-8 95%
0.5g
$144.0 2023-09-20
abcr
AB293862-1 g
5-Methyl-1,3,4-thiadiazol-2-ol; 95%
84352-65-8
1 g
€304.50 2023-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AY631-1g
5-Methyl-1,3,4-thiadiazol-2-ol
84352-65-8 95+%
1g
1180.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AY631-50mg
5-Methyl-1,3,4-thiadiazol-2-ol
84352-65-8 95+%
50mg
149.0CNY 2021-07-14
Chemenu
CM526111-1g
5-Methyl-1,3,4-thiadiazol-2(3H)-one
84352-65-8 95%
1g
$*** 2023-05-29
abcr
AB293862-250 mg
5-Methyl-1,3,4-thiadiazol-2-ol; 95%
84352-65-8
250 mg
€204.20 2023-07-20
Enamine
EN300-173415-0.25g
5-methyl-1,3,4-thiadiazol-2-ol
84352-65-8 95%
0.25g
$91.0 2023-09-20

5-Methyl-1,3,4-thiadiazol-2-ol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
Riferimento
Product class 12: 1,3,4-thiadiazoles
Collier, S. J., Science of Synthesis, 2004, 13, 349-414

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Acetohydroxamic acid ,  Potassium carbonate Solvents: Ethanol ;  5 min, 25 °C; 1 h, 80 °C
Riferimento
Bio-Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron-Deficient Anilines
Ghiazza, Clement ; et al, Angewandte Chemie, 2023, 62(2),

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Pyrylium, tetrafluoroborate(1-) (1:1) Solvents: Ethanol ;  5 min, 25 °C; 16 h, 80 °C; 80 °C → 25 °C
1.2 Reagents: Acetohydroxamic acid ,  Potassium carbonate ;  1 h, 80 °C
Riferimento
Bio-Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron-Deficient Anilines
Ghiazza, Clement ; et al, Angewandte Chemie, 2023, 62(2),

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
Riferimento
Synthesis of heterocycles. Part V. 1,3,4-Thiadiazol-2(3H)-ones
Kristinsson, Haukur; et al, Helvetica Chimica Acta, 1982, 65(8), 2606-21

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: 1,4-Dioxane
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
Riferimento
Synthesis of heterocycles. Part V. 1,3,4-Thiadiazol-2(3H)-ones
Kristinsson, Haukur; et al, Helvetica Chimica Acta, 1982, 65(8), 2606-21

Metodo di produzione 6

Condizioni di reazione
Riferimento
Product class 12: 1,3,4-thiadiazoles
Collier, S. J., Science of Synthesis, 2004, 13, 349-414

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  1 h, -5 °C
1.2 Solvents: Ethanol ;  5 min, rt; 2 - 3 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8
Riferimento
Azo dyes containing 1,3,4-thiadiazole fragment: synthesis and properties
Selivanova, Galina; et al, New Journal of Chemistry, 2022, 46(4), 1929-1942

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Hydrochloric acid ;  4 - 8 h, reflux; reflux → 22 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 10
2.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  1 h, -5 °C
2.2 Solvents: Ethanol ;  5 min, rt; 2 - 3 h, rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8
Riferimento
Azo dyes containing 1,3,4-thiadiazole fragment: synthesis and properties
Selivanova, Galina; et al, New Journal of Chemistry, 2022, 46(4), 1929-1942

5-Methyl-1,3,4-thiadiazol-2-ol Raw materials

5-Methyl-1,3,4-thiadiazol-2-ol Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:84352-65-8)5-Methyl-1,3,4-thiadiazol-2-ol
A899998
Purezza:99%
Quantità:10g
Prezzo ($):1310.0